Cas no 29256-93-7 (Benzenamine,N,N,?-trimethyl-)

Benzenamine,N,N,?-trimethyl- structure
Benzenamine,N,N,?-trimethyl- structure
Product Name:Benzenamine,N,N,?-trimethyl-
CAS-nummer:29256-93-7
MF:C9H13N
MW:135.206222295761
CID:268448
PubChem ID:11869
Update Time:2025-04-19

Benzenamine,N,N,?-trimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,N,N,?-trimethyl-
    • (Dimethylamino)toluene
    • Dimethyltoluidine
    • N,N-Dimethyltoluidine
    • Toluidine,N,N-dimethyl- (7CI,8CI)
    • EINECS 210-199-8
    • UNII-56PT61F2XE
    • 56PT61F2XE
    • A868845
    • BENZENAMINE, N,N,?-TRIMETHYL-
    • NSC 1784
    • N,N,2-Trimethylbenzenamine
    • 2-Methyl-N,N-dimethylaniline
    • InChI=1/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
    • FT-0629562
    • ortho-dimethylaminotoluene
    • o-Methyldimethylaniline
    • NS00019616
    • 2,N,N-Trimethylaniline
    • trimethylaniline
    • N,N,2-TRIMETHYLANILINE
    • MFCD00035789
    • 609-72-3
    • 4-12-00-01747 (Beilstein Handbook Reference)
    • DTXSID8052279
    • JDEJGVSZUIJWBM-UHFFFAOYSA-
    • Dimethyl-o-toluidine
    • N,N-Dimethyl-o-toluidine
    • N,N-Dimethyl-2-methylaniline
    • 2-Dimethylaminotoluene
    • Benzenamine,N,2-trimethyl-
    • CS-0238172
    • N,N-Dimethyl-o-toluidine, 99%
    • AI3-12124
    • NSC-1784
    • 29256-93-7
    • BRN 2205144
    • Benzamine, N,N,2-trimethyl-
    • N,N-DIMETHYL-O-METHYLANILINE
    • o-Toluidine, N,N-dimethyl-
    • EN300-19103
    • AKOS009028848
    • Benzene, 1-(dimethylamino)-2-methyl-
    • Benzeneamine,N,N,2-trimethyl-
    • WLN: 1N1&R B1
    • NSC1784
    • N,2-Trimethylaniline
    • N,N,2-Trimethylbenzamine
    • SCHEMBL29239
    • D89722
    • Dimethyl-o-toluidin
    • D0805
    • Benzenamine, N,N,2-trimethyl-
    • O-METHYL-N,N-DIMETHYLANILINE
    • o-Toluidine,N-dimethyl-
    • Inchi: 1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
    • InChI-sleutel: JDEJGVSZUIJWBM-UHFFFAOYSA-N
    • LACHT: N(C)(C)C1C=CC=CC=1C

Berekende eigenschappen

  • Exacte massa: 135.104799
  • Monoisotopische massa: 135.104799
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 1
  • Complexiteit: 98.9
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 3.2

Experimentele eigenschappen

  • Dichtheid: Relative vapor density (air = 1): 4.7
  • Smeltpunt: -60.0 °C
  • Kookpunt: 185.9°Cat760mmHg
  • Vlampunt: 72.6°C
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie